molecular formula C15H12Cl2N2O B12937310 {3-[(2,4-Dichlorophenyl)methyl]imidazo[1,5-a]pyridin-1-yl}methanol CAS No. 920019-78-9

{3-[(2,4-Dichlorophenyl)methyl]imidazo[1,5-a]pyridin-1-yl}methanol

Cat. No.: B12937310
CAS No.: 920019-78-9
M. Wt: 307.2 g/mol
InChI Key: FDIPELOSWJCJAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (3-(2,4-Dichlorobenzyl)imidazo[1,5-a]pyridin-1-yl)methanol is a heterocyclic organic compound that contains both imidazole and pyridine rings. It is characterized by the presence of a 2,4-dichlorobenzyl group attached to the imidazo[1,5-a]pyridine core, with a methanol group at the 1-position. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(2,4-Dichlorobenzyl)imidazo[1,5-a]pyridin-1-yl)methanol typically involves the following steps:

    Formation of the Imidazo[1,5-a]pyridine Core: This can be achieved through the cyclization of appropriate precursors such as 2-aminopyridine and glyoxal in the presence of an acid catalyst.

    Introduction of the 2,4-Dichlorobenzyl Group: The imidazo[1,5-a]pyridine core is then reacted with 2,4-dichlorobenzyl chloride in the presence of a base such as potassium carbonate to form the 3-(2,4-dichlorobenzyl) derivative.

    Addition of the Methanol Group: Finally, the methanol group is introduced through a nucleophilic substitution reaction using methanol and a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, to form the corresponding aldehyde or carboxylic acid.

    Reduction: Reduction reactions can be performed on the imidazo[1,5-a]pyridine core or the 2,4-dichlorobenzyl group to modify the electronic properties of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the positions on the imidazo[1,5-a]pyridine core or the benzyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Reduced derivatives of the imidazo[1,5-a]pyridine core or benzyl group.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry and catalysis.

    Material Science: It can be incorporated into polymers and materials for advanced applications.

Biology and Medicine

    Pharmacology: The compound may exhibit biological activities such as antimicrobial, antiviral, and anticancer properties.

    Biochemistry: It can be used as a probe or inhibitor in biochemical assays.

Industry

    Agriculture: Potential use as a pesticide or herbicide.

    Pharmaceuticals: Development of new drugs and therapeutic agents.

Mechanism of Action

The mechanism of action of (3-(2,4-Dichlorobenzyl)imidazo[1,5-a]pyridin-1-yl)methanol involves its interaction with specific molecular targets such as enzymes, receptors, or nucleic acids. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridine derivatives: Similar structure but different substitution patterns.

    Benzimidazole derivatives: Contain a benzimidazole core instead of imidazo[1,5-a]pyridine.

    Pyridine derivatives: Lack the imidazole ring but have similar aromatic properties.

Uniqueness

    Structural Features: The combination of imidazo[1,5-a]pyridine and 2,4-dichlorobenzyl groups is unique and contributes to its distinct chemical and biological properties.

    Biological Activity: The specific substitution pattern may result in unique interactions with biological targets, leading to distinct pharmacological profiles.

Properties

CAS No.

920019-78-9

Molecular Formula

C15H12Cl2N2O

Molecular Weight

307.2 g/mol

IUPAC Name

[3-[(2,4-dichlorophenyl)methyl]imidazo[1,5-a]pyridin-1-yl]methanol

InChI

InChI=1S/C15H12Cl2N2O/c16-11-5-4-10(12(17)8-11)7-15-18-13(9-20)14-3-1-2-6-19(14)15/h1-6,8,20H,7,9H2

InChI Key

FDIPELOSWJCJAT-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(N=C(N2C=C1)CC3=C(C=C(C=C3)Cl)Cl)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.